Cas no 1261445-74-2 (2,3,4-Tribromobenzyl alcohol)
2,3,4-Tribromobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Tribromobenzyl alcohol
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- Inchi: 1S/C7H5Br3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
- InChI Key: WOMSCQQMOVCXLQ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1CO)Br)Br
Computed Properties
- Exact Mass: 343.78700 g/mol
- Monoisotopic Mass: 341.78905 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2
- Molecular Weight: 344.83
2,3,4-Tribromobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001483-250mg |
2,3,4-Tribromobenzyl alcohol |
1261445-74-2 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A014001483-500mg |
2,3,4-Tribromobenzyl alcohol |
1261445-74-2 | 97% | 500mg |
$790.55 | 2023-09-03 | |
| Alichem | A014001483-1g |
2,3,4-Tribromobenzyl alcohol |
1261445-74-2 | 97% | 1g |
$1460.20 | 2023-09-03 |
2,3,4-Tribromobenzyl alcohol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2,3,4-Tribromobenzyl alcohol
Professional Introduction to Compound with CAS No. 1261445-74-2 and Product Name: 2,3,4-Tribromobenzyl Alcohol
2,3,4-Tribromobenzyl alcohol (CAS No. 1261445-74-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its tribrominated benzyl alcohol core, exhibits distinct chemical reactivity and potential applications in various biochemical and medicinal contexts. The presence of three bromine atoms at the 2nd, 3rd, and 4th positions on the benzene ring imparts a high degree of electrophilicity, making it a valuable intermediate in synthetic chemistry.
The synthesis and applications of 2,3,4-tribromobenzyl alcohol have been extensively studied in recent years, particularly in the development of novel pharmaceutical agents and bioactive molecules. Its brominated structure allows for facile functionalization through nucleophilic substitution reactions, enabling the creation of a diverse array of derivatives with tailored biological activities. This flexibility has made it a popular choice for researchers exploring new drug candidates targeting various therapeutic areas.
In the realm of pharmaceutical chemistry, 2,3,4-tribromobenzyl alcohol has been utilized as a key building block in the synthesis of small-molecule inhibitors. Recent studies have highlighted its role in developing compounds that modulate enzyme activity and cellular signaling pathways. For instance, researchers have leveraged its reactivity to create potent inhibitors of kinases and other enzymes implicated in inflammatory and oncological diseases. The bromine substituents enhance binding affinity by participating in halogen bonding interactions with biological targets, thereby improving the efficacy of these inhibitors.
The chemical properties of 2,3,4-tribromobenzyl alcohol also make it a valuable reagent in organic synthesis. Its ability to undergo cross-coupling reactions with various organic halides has been exploited to construct complex molecular architectures. These reactions are often catalyzed by transition metal complexes, such as palladium or copper catalysts, which facilitate the formation of carbon-carbon bonds under mild conditions. This capability has broadened its utility in constructing pharmacophores for drug discovery efforts.
Moreover, 2,3,4-tribromobenzyl alcohol has found applications in the field of material science, particularly in the development of advanced polymers and coatings. Its brominated structure contributes to flame retardancy properties when incorporated into polymer matrices. This has led to its use in creating materials that meet stringent safety standards for consumer products and industrial applications. The compound’s ability to enhance thermal stability and resistance to combustion makes it an attractive additive for high-performance polymers.
Recent advancements in green chemistry have also explored the use of 2,3,4-tribromobenzyl alcohol as a sustainable intermediate. Researchers have developed methodologies that minimize waste and hazardous byproducts during its synthesis and functionalization. These efforts align with global initiatives to promote environmentally friendly chemical processes. By optimizing reaction conditions and employing catalytic systems that reduce energy consumption, scientists are paving the way for more sustainable production methods.
The biological activity of 2,3,4-tribromobenzyl alcohol has been a focal point in medicinal chemistry research. Studies have demonstrated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. The bromine atoms contribute to this effect by interfering with membrane integrity and metabolic processes within microbial cells. This has sparked interest in developing novel antibiotics based on analogs of this compound.
In conclusion, 2,3,4-Tribromobenzyl alcohol (CAS No. 1261445-74-2) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and green chemistry. As research continues to uncover new synthetic strategies and biological functions associated with this compound, it is poised to play an increasingly important role in advancing scientific innovation.
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